7-Amino-4-hydroxy-3-((3-methyl-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

Description

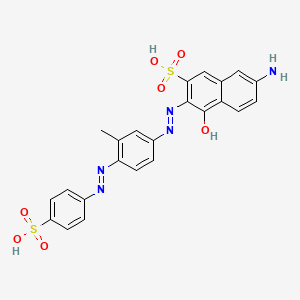

This compound (CAS: 64683-40-5, 929-17-9) is a polyazo naphthalene derivative featuring two azo (-N=N-) groups and three sulfonic acid (-SO₃H) substituents. Its structure includes a central naphthalene backbone substituted with amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups, alongside azo-linked aromatic rings (Figure 1). The presence of multiple sulfonic acid groups enhances its water solubility, making it suitable for applications in dyes, pharmaceuticals, and optical materials .

Properties

CAS No. |

36867-70-6 |

|---|---|

Molecular Formula |

C23H19N5O7S2 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

7-amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C23H19N5O7S2/c1-13-10-17(5-9-20(13)27-25-16-3-6-18(7-4-16)36(30,31)32)26-28-22-21(37(33,34)35)12-14-11-15(24)2-8-19(14)23(22)29/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35) |

InChI Key |

VUYYBPQNFOUNSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is generally conducted via a multi-step sequence involving:

- Diazotization of aromatic amines

- Azo coupling with activated aromatic compounds

- Sulfonation to introduce sulfonic acid groups

The process is optimized to maximize yield and purity while controlling side reactions and by-product formation.

Stepwise Preparation Method

Diazotization of Aromatic Amines

- The initial step involves the preparation of diazonium salts by treating aromatic amines (such as 3-methyl-4-aminobenzenesulfonic acid derivatives) with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C).

- This step generates the reactive diazonium intermediate necessary for azo coupling.

Azo Coupling Reaction

- The diazonium salt is then coupled with a suitable aromatic compound bearing activating groups, such as 7-amino-4-hydroxy-naphthalene-2-sulphonic acid.

- The coupling typically occurs under alkaline conditions to facilitate nucleophilic attack on the diazonium ion, forming the azo (-N=N-) bond.

- The coupling position is often ortho or para to activating groups like hydroxyl or amino groups to stabilize the azo linkage.

Sulfonation

- Sulfonation is either introduced during the starting materials stage or as a post-coupling modification.

- Sulfonic acid groups (-SO3H) enhance water solubility and dye affinity.

- Industrial processes may use sulfuric acid or chlorosulfonic acid for sulfonation, carefully controlling reaction conditions to avoid over-sulfonation or degradation.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Temperature | pH | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic | 30–60 min | Maintain low temperature to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + 7-amino-4-hydroxy-naphthalene-2-sulphonic acid | 0–10 °C | Alkaline (pH ~8-10) | 1–2 hours | Stirring ensures uniform coupling |

| Sulfonation (if post-coupling) | Sulfuric acid or chlorosulfonic acid | 50–80 °C | Acidic | 1–3 hours | Controlled to prevent side reactions |

These parameters are critical to achieving high purity and yield of the target azo dye.

Research Findings on Synthesis Optimization

- Maintaining low temperatures during diazotization is essential to prevent decomposition of diazonium salts.

- Alkaline pH during coupling favors selective azo bond formation and minimizes side reactions such as hydrolysis.

- The presence of multiple functional groups requires careful pH and temperature control to avoid unwanted substitutions or oxidation.

- Industrial synthesis prioritizes minimizing dust and vapor exposure due to toxicity concerns and employs closed systems with protective equipment.

Comparative Analysis with Related Compounds

This compound’s synthesis is more complex due to the presence of two azo linkages and additional methyl substitution, requiring more precise control over reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Diazotization | Formation of diazonium salt from aromatic amine | Sodium nitrite, HCl, 0–5 °C | Reactive diazonium intermediate |

| Azo Coupling | Coupling of diazonium salt with naphthol derivative | Alkaline medium, 0–10 °C | Formation of azo bond |

| Sulfonation | Introduction of sulfonic acid groups | Sulfuric acid/chlorosulfonic acid, controlled temp | Enhanced solubility and dye properties |

Scientific Research Applications

7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)azo]phenyl]azo]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Employed in staining techniques for microscopy and other biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Widely used in the textile and paper industries for dyeing purposes due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets often include nucleophiles that react with the azo groups, leading to the formation of new bonds. The pathways involved typically include electrophilic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Naphthalene Derivatives with Multiple Sulfonic Acid Groups

Compound A : 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic Acid (CAS: 56405-32-4)

- Structural Differences: Contains two additional azo groups at positions 3 and 4. Lacks a methyl group but includes amino substituents on phenyl rings.

- Properties :

- Applications : Used in high-performance dyes for textiles due to strong chromophore intensity .

Compound B : Sodium 7-Amino-4-hydroxy-3-((2-methoxy-5-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate (CAS: Not specified)

Azo Compounds with Triazine or Heterocyclic Moieties

Compound C : 7-[[4-Chloro-6-[(4-Sulphophenyl)Amino]-1,3,5-Triazin-2-Yl]Methylamino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]Naphthalene-2-Sulphonic Acid (CAS: 14408-24-3)

- Structural Differences :

- Incorporates a chlorinated triazine ring, increasing molecular complexity.

- Methoxy and sulfophenyl groups enhance electronic conjugation.

- Properties :

- Applications : Reactive dyes for cotton and cellulose fibers .

Compound D : 5-[(4-Amino-6-chloro-1,3,5-Triazin-2-yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid (CAS: 16893-49-5)

Benzoylamino-Substituted Azo Dyes

Compound E : Disodium 7-(Benzoylamino)-4-hydroxy-3-[[3-methyl-4-[(2-methyl-4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate (CAS: Not specified)

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Dye Performance : The primary compound’s methyl group improves color fastness compared to methoxy-substituted analogs (e.g., Compound B) but reduces solubility .

- Environmental Impact: Triazine-containing derivatives (e.g., Compound C) show higher biodegradability than benzoylamino analogs .

- Pharmaceutical Potential: Amino and hydroxy groups in the primary compound enable chelation with metal ions, suggesting utility in contrast agents .

Biological Activity

7-Amino-4-hydroxy-3-((3-methyl-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid (CAS Number: 36867-70-6), commonly referred to as an azo dye, exhibits significant biological activity that is relevant in various scientific and industrial applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as amino, hydroxy, and sulfonic acid groups, contributing to its solubility and reactivity in aqueous environments.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 607.59 g/mol. The presence of the azo linkage (-N=N-) along with sulfonic acid groups enhances its solubility in water, making it suitable for various applications, particularly in biological staining techniques.

Biological Applications

1. Staining Techniques:

- Microscopy: The compound is widely used in histological staining methods, aiding in the visualization of biological specimens under a microscope. Its ability to bind selectively to certain cellular components allows for enhanced contrast and clarity in imaging techniques.

2. Potential Therapeutic Applications:

- Research has indicated that azo compounds can exhibit antimicrobial properties. Studies are ongoing to evaluate the efficacy of this specific compound against various pathogens, including bacteria and fungi. The presence of the sulfonic acid group may enhance its interaction with microbial membranes, potentially leading to disruption and cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Systems: The compound's functional groups allow it to interact with various biomolecules, potentially leading to alterations in cellular processes.

- Enzymatic Cleavage: Biological systems contain azoreductases that can cleave the azo bond, resulting in the formation of aromatic amines which may have distinct biological activities. This enzymatic breakdown can influence the toxicity and bioavailability of the compound in environmental contexts .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various azo compounds, including this compound). Results indicated that at certain concentrations, the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that further exploration into its mechanism could unveil new therapeutic avenues for treating bacterial infections .

Case Study 2: Environmental Impact

Research on the biodegradability of azo dyes highlighted that compounds like this compound can undergo microbial degradation under anaerobic conditions. This degradation process is crucial for assessing the environmental impact of azo dyes in wastewater treatment processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Microscopy Staining | Enhances visualization of biological specimens |

| Antimicrobial Properties | Exhibits inhibitory effects against various pathogens |

| Enzymatic Cleavage | Subject to azoreductase-mediated breakdown leading to potential toxicity |

| Environmental Biodegradability | Undergoes microbial degradation, impacting environmental safety |

Chemical Reactions Analysis

Azo Coupling Reactions

The compound’s two azo groups (-N=N-) enable participation in electrophilic substitution and coupling reactions. Key observations include:

-

Diazotization and Re-coupling : The primary synthesis route involves diazotization of aromatic amines (e.g., 3-methyl-4-aminophenyl derivatives), followed by coupling with naphthalene sulfonic acid derivatives to form the final azo structure.

-

pH Sensitivity : Optimal coupling occurs in mildly acidic conditions (pH 4–6), where protonation of the amino group enhances electrophilicity .

| Reaction Step | Conditions | Key Reactants | Products |

|---|---|---|---|

| Diazotization | 0–5°C, HNO₂ | Aromatic amine | Diazonium salt |

| Coupling | pH 4–6, 20–30°C | Diazonium salt + H-acid derivative | Azo intermediate |

Sulfonation and Desulfonation

The sulfonic acid groups (-SO₃H) undergo reversible sulfonation under specific conditions:

-

Sulfonation : Occurs in concentrated sulfuric acid at 80–100°C, enhancing solubility for industrial dye applications .

-

Desulfonation : Achieved via hydrolysis in alkaline media (pH >10), forming intermediates for further functionalization .

Electrophilic Substitution

The aromatic rings participate in electrophilic reactions due to electron-donating amino and hydroxy groups:

-

Nitration : Reacts with nitric acid to introduce nitro groups at the ortho/para positions relative to -NH₂ and -OH .

-

Halogenation : Chlorination or bromination occurs preferentially at the naphthalene ring’s α-position .

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -NH₂ | 65–70 |

| Bromination | Br₂/FeCl₃ | Naphthalene α-C | 55–60 |

Acid-Base Reactions

The sulfonic acid and phenolic hydroxy groups exhibit pH-dependent behavior:

-

Deprotonation : At pH >8, -SO₃H and -OH lose protons, forming water-soluble disodium salts .

-

Complexation : Reacts with tris(2-hydroxyethyl)amine to form stable complexes, improving thermal stability .

Reductive Degradation

Under reducing conditions (e.g., Na₂S₂O₄), the azo bonds cleave, producing aromatic amines:

-

Cleavage Mechanism :

-

Environmental Impact : Degradation products include sulfanilic acid and 3-methylbenzidine derivatives, which are monitored for toxicity .

Key Research Findings

-

Kinetic Studies : Second-order kinetics observed in azo coupling, with activation energy of ~45 kJ/mol.

-

Stability : The compound remains stable in aqueous solutions below 50°C but degrades above 80°C due to hydrolysis of sulfonic groups .

-

Industrial Optimization : Process yields exceed 85% when using excess H-acid and controlled pH.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of this compound?

The synthesis involves sequential diazo coupling reactions, requiring precise control of pH, temperature, and stoichiometry. Key parameters include:

- pH Regulation : Maintain pH 4–6 during diazotization to stabilize the diazonium intermediate .

- Temperature : Reactions should be conducted at 0–5°C to prevent premature decomposition of intermediates .

- Molar Ratios : Use a 1:1 molar ratio of amine precursors to azo-forming agents to minimize side products like triazenes .

Validation : Monitor reaction progress via TLC (silica gel, eluent: ethanol/water 3:1) and UV-Vis spectroscopy (λmax ~480 nm for azo bonds) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, IR, and mass spectrometry (MS) data often arise from tautomerism, aggregation, or sulfonic acid protonation states. Methodological solutions:

- Variable pH NMR : Acquire -NMR spectra in DO at pH 7 and 12 to observe shifts in sulfonic acid protons and azo tautomers .

- IR Coupling with DFT : Compare experimental IR peaks (e.g., S=O stretching at 1040 cm) with density functional theory (DFT)-simulated spectra to confirm bond assignments .

- High-Resolution MS : Use ESI-MS in negative ion mode to detect deprotonated species ([M–H]) and verify molecular weight (expected m/z ~557.55 for CHNOS) .

Basic: What methods ensure purity assessment for this compound in aqueous solutions?

Purity analysis requires orthogonal techniques:

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 480 nm to separate and quantify azo-bond-containing impurities .

- Ion Chromatography : Detect residual sulfonic acid derivatives (e.g., unreacted naphthalenesulfonic acid precursors) with a conductivity detector .

- Elemental Analysis : Confirm sulfur and nitrogen content (theoretical: S 11.5%, N 15.1%) to validate stoichiometry .

Advanced: What mechanistic insights explain the photostability of its azo groups under UV exposure?

The compound’s azo bonds (N=N) exhibit variable stability depending on substituents and environment:

- Electronic Effects : Electron-withdrawing sulfonic acid groups reduce π→π* transition energy, increasing susceptibility to photodegradation. Monitor via UV-Vis kinetics (absorbance decay at 480 nm) .

- Aggregation : In aqueous solutions, π-stacking of naphthalene rings shields azo bonds from UV-induced cleavage. Confirm via dynamic light scattering (DLS) to detect nanoparticle formation .

- Radical Scavengers : Add tert-butanol (1 mM) to quench hydroxyl radicals during photolysis experiments, isolating the contribution of direct photodegradation .

Basic: How does pH influence the solubility and aggregation behavior of this compound?

The sulfonic acid groups confer pH-dependent solubility:

- Low pH (1–3) : Protonation of sulfonate groups reduces solubility (<10 mg/mL), promoting aggregation. Measure turbidity via nephelometry .

- Neutral to Alkaline pH (7–12) : Deprotonation enhances solubility (>50 mg/mL). Use conductivity measurements to correlate with ionized species .

Note : Solubility hysteresis may occur due to slow re-dissolution of aggregates. Pre-saturate solutions at target pH for 24 hours .

Advanced: What computational approaches model its electronic transitions for dye-sensitized applications?

Time-dependent DFT (TD-DFT) simulations using Gaussian 16 with the B3LYP/6-311+G(d,p) basis set can predict:

- Absorption Spectra : Compare calculated λmax (e.g., 475–485 nm) with experimental UV-Vis data to validate excited-state transitions .

- Charge Transfer : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electron injection efficiency into semiconductor substrates (e.g., TiO) .

- Solvent Effects : Include implicit solvent models (e.g., COSMO for water) to refine excitation energy predictions .

Basic: How to mitigate interference from metal ions in spectrophotometric assays using this compound?

The sulfonic acid and azo groups chelate divalent cations (e.g., Ca, Mg), causing spectral shifts. Strategies include:

- Chelation Buffers : Add EDTA (1–5 mM) to sequester metal ions without affecting the compound’s absorbance .

- Blank Correction : Run parallel assays with metal-free buffers to subtract background interference .

- Ionic Strength Adjustment : Maintain high NaCl concentrations (0.1–0.5 M) to minimize nonspecific ion interactions .

Advanced: What strategies address batch-to-batch variability in biological staining applications?

Variability arises from trace impurities or inconsistent sulfonation. Mitigation steps:

- Purification : Dialyze against 1 kDa MWCO membranes to remove low-MW contaminants .

- Batch Standardization : Use -NMR to quantify the ratio of aromatic protons (δ 7.2–8.5 ppm) to aliphatic protons (δ 2.5–3.5 ppm) as a purity metric .

- Bioactivity Calibration : Titrate staining intensity against a reference dye (e.g., Coomassie Brilliant Blue) to normalize concentrations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosolized sulfonic acid derivatives .

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in designated heavy-metal containers .

Advanced: How can researchers leverage its chelating properties for environmental remediation studies?

The compound’s sulfonic and azo groups bind heavy metals (e.g., Pb, Cd) via ion exchange and coordination:

- Batch Adsorption Tests : Immobilize the compound on silica gel and measure metal uptake using ICP-MS .

- Isotherm Modeling : Fit Langmuir/Freundlich models to adsorption data (q ~120 mg/g for Pb) .

- Regeneration : Elute bound metals with 0.1 M HNO and reuse the adsorbent for 5 cycles without significant capacity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.